

Ocedurenone: A Technical Overview for Drug Development Professionals

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An In-depth Guide to the Chemical, Pharmacological, and Clinical Profile of a Novel Nonsteroidal Mineralocorticoid Receptor Antagonist

Introduction

Ocedurenone, also known as KBP-5074, is a novel, potent, and selective non-steroidal mineralocorticoid receptor (MR) antagonist.[1] It was developed by KBP Biosciences for the management of uncontrolled or resistant hypertension in patients with advanced chronic kidney disease (CKD).[1][2] Unlike traditional steroidal MRAs like spironolactone and eplerenone, **ocedurenone** was designed to offer a lower risk of hyperkalemia and fewer hormonal side effects.[1] This document provides a comprehensive technical overview of **ocedurenone**, summarizing its chemical properties, mechanism of action, pharmacology, and clinical development.

Chemical Structure and Physicochemical Properties

Ocedurenone is a small molecule drug administered orally.[2] Its chemical identity and key physicochemical properties are summarized below.

Chemical Identifiers



Identifier	Value	Source
IUPAC Name	2-chloro-4-((3S,3aR)-3- cyclopentyl-7-(4- hydroxypiperidine-1- carbonyl)-3,3a,4,5-tetrahydro- 2H-pyrazolo[3,4-f]quinolin-2- yl)benzonitrile	
CAS Number	1359969-24-6	_
Synonyms	KBP-5074, NN-6023	
Molecular Formula	C28H30CIN5O2	_
InChIKey	UXHQLGLGLZKHTC- CUNXSJBXSA-N	
SMILES	C1CCC(C1) [C@H]2[C@H]3CCC4=C(C3= NN2C5=CC(=C(C=C5)C#N)Cl) C=CC(=N4)C(=O)N6CCC(CC6)O	

Physicochemical Data



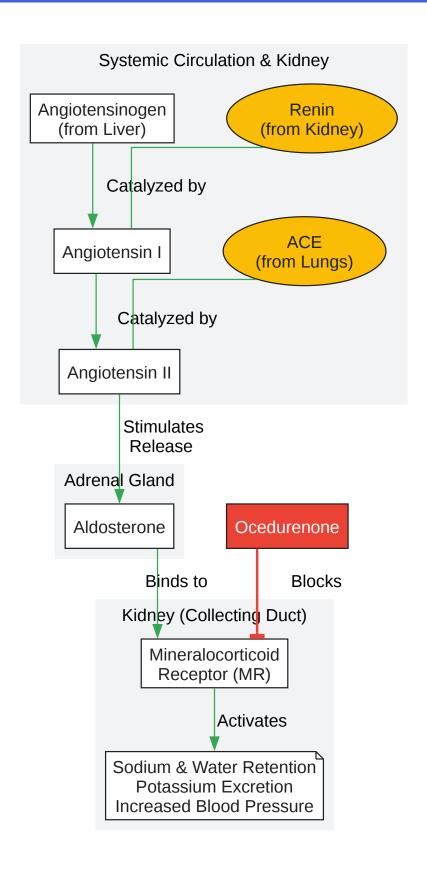
Property	Value
Molecular Weight	504.03 g/mol
Exact Mass	503.2088 Da
Topological Polar Surface Area	92.82 Ų
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	7
Rotatable Bonds	4
XLogP3-AA	4.8
Solubility	DMSO: ≥ 100 mg/mL (198.40 mM)
Appearance	Light yellow to yellow solid

Mechanism of Action and Signaling Pathway

Ocedurenone functions as a selective mineralocorticoid receptor antagonist. It exhibits a high binding affinity for the mineralocorticoid receptor, effectively blocking the binding of aldosterone. This antagonism occurs with significantly lower affinity for glucocorticoid, progesterone, and androgen receptors, which is anticipated to reduce the incidence of hormonal side effects.

The primary pathway modulated by **ocedurenone** is the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and electrolyte balance. By inhibiting the mineralocorticoid receptor, **ocedurenone** prevents aldosterone-mediated sodium and water reabsorption in the kidneys, which contributes to its antihypertensive effects.





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Caption: Ocedurenone's role in the RAAS pathway.



Preclinical and Clinical Pharmacology Pharmacodynamics

Preclinical and clinical studies have demonstrated that **ocedurenone** leads to a dose-dependent reduction in systolic blood pressure (SBP). The drug is designed to provide significant antihypertensive effects while minimizing the risk of hyperkalemia, a common and potentially dangerous side effect of other MRAs, especially in patients with CKD. The BLOCK-CKD Phase 2b study showed that **ocedurenone** significantly lowered blood pressure in patients with moderate to severe CKD and uncontrolled hypertension.

Pharmacokinetics and Metabolism

Ocedurenone exhibits a long plasma half-life. In vitro studies have identified the primary metabolic pathway and key transporters involved in its disposition.



Parameter	Finding	Source
Primary Metabolism	Primarily metabolized by Cytochrome P450 3A4 (CYP3A4).	
Enzyme Inhibition	Does not inhibit major CYP enzymes at clinically relevant doses.	_
Enzyme Induction	Does not induce CYP1A2 or CYP3A4 activity in human primary hepatocytes.	
Transporter Substrate	Substrate of efflux transporters P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).	_
Transporter Inhibition	Inhibits BCRP, BSEP, MDR1, MATE1/2-K, OATP1B1/3, and OCT1.	-
Half-life (t1/2)	Approximately 65.7 hours in individuals with normal hepatic function and 75.6 hours in those with moderate hepatic impairment.	_
Protein Binding	> 99.7% bound to plasma proteins.	-

Drug-Drug Interactions

Given its metabolism by CYP3A4, **ocedurenone** has a potential for drug-drug interactions (DDIs) with strong inhibitors or inducers of this enzyme.



Interacting Agent	Туре	Effect on Ocedurenone	Source
Itraconazole	Strong CYP3A4 Inhibitor	Reduced oral clearance by 51%; increased AUC by 104%.	
Rifampin	Strong CYP3A4 Inducer	Increased oral clearance by 6.4-fold; decreased AUC by 84%.	-

Clinical Development and Efficacy

Ocedurenone has undergone multiple clinical trials to evaluate its safety and efficacy.

Key Clinical Trials

Trial Identifier	Phase	Status	Key Focus	Source
BLOCK-CKD (NCT03574363)	2b	Completed	Efficacy and safety in patients with advanced CKD and uncontrolled hypertension.	
CLARION-CKD (NCT04968184)	3	Terminated	Efficacy and safety in a larger population with uncontrolled hypertension and advanced CKD.	_

Summary of Clinical Efficacy and Safety

The Phase 2b BLOCK-CKD study demonstrated promising results, meeting its primary endpoint.



Parameter	Result in BLOCK-CKD (Phase 2b)	Source
Systolic Blood Pressure (SBP)	Clinically meaningful and statistically significant dosedependent reduction from baseline to day 84 compared to placebo.	
Hyperkalemia	No reports of severe hyperkalemia.	_
Acute Kidney Injury	No reports of acute kidney injury.	_

Despite the success of the Phase 2b trial, the subsequent Phase 3 CLARION-CKD trial was terminated. An interim analysis revealed that the trial had not met its primary endpoint for a change in systolic blood pressure from baseline. Following this, further development of **ocedurenone** is being re-evaluated.

Experimental Protocols

Detailed methodologies for the characterization of **ocedurenone** have been described in published literature. Below are summaries of key in vitro experimental protocols.

In Vitro Metabolism Studies

Objective: To identify the primary cytochrome P450 enzymes responsible for the phase I metabolism of **ocedurenone**.

Methodology:

- Incubation: **Ocedurenone** (3 μ M) was incubated with pooled human liver microsomes (HLM) (1.0 mg/mL) in a 100 mM phosphate-buffered saline (PBS) solution.
- Cofactor: The reaction was initiated by adding 2 mM NADPH.

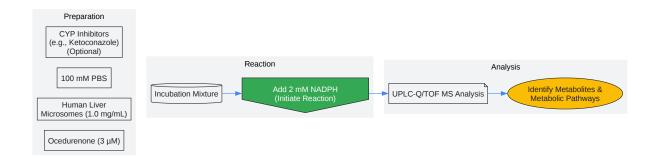
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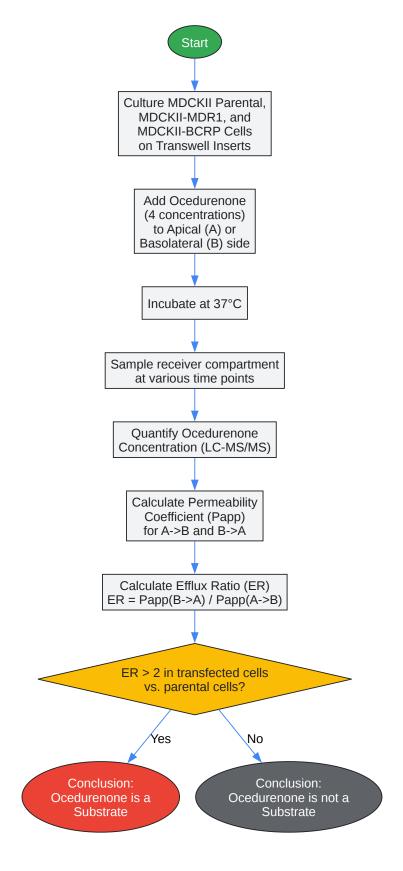


- Inhibition: To identify specific CYP pathways, parallel experiments were conducted in the presence of chemical enzyme inhibitors such as 1-aminobenzotriazole or ketoconazole.
- Analysis: Metabolites were measured using ultra-high-performance liquid chromatography with quadrupole time-of-flight mass spectrometry (UPLC-Q/TOF MS).









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References

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